![molecular formula C32H57N5O16P2 B1250936 N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid](/img/structure/B1250936.png)
N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EM-2487 ist ein niedermolekulares Medikament, das für seine starken antiviralen Eigenschaften, insbesondere gegen das humane Immundefizienzvirus (HIV), bekannt ist. Es wird vom Bakterium Streptomyces sp. Mer-2487 produziert und hat eine signifikante Hemmung der HIV-1-Replikation gezeigt, indem es die Tat-Genprodukte des Virus angreift .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
EM-2487 wird durch ein Fermentationsprozess unter Verwendung des Bakteriums Streptomyces sp. Mer-2487 synthetisiert. Die Fermentationsbedingungen werden optimiert, um die Ausbeute an der Verbindung zu maximieren. Die Isolierung und Reinigung von EM-2487 beinhaltet mehrere chromatographische Verfahren, um die Reinheit und Potenz des Endprodukts zu gewährleisten .
Industrielle Produktionsmethoden
Die industrielle Produktion von EM-2487 folgt einem ähnlichen Fermentationsprozess in größerem Maßstab. Die Fermentationsbrühe wird Extraktions- und Reinigungsprozessen unterzogen, um die aktive Verbindung zu isolieren. Der Produktionsprozess ist skalierbar und kostengünstig konzipiert, um eine konstante Versorgung mit hochwertigem EM-2487 für Forschung und therapeutische Anwendung zu gewährleisten .
Chemische Reaktionsanalyse
Arten von Reaktionen
EM-2487 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: EM-2487 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.
Reduktion: Die Verbindung kann reduziert werden, um reduzierte Formen mit unterschiedlichen biologischen Aktivitäten zu ergeben.
Häufige Reagenzien und Bedingungen
Oxidation: Es können übliche Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat verwendet werden.
Reduktion: Es werden Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid eingesetzt.
Hauptprodukte, die gebildet werden
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EM-2487 is synthesized through a fermentation process involving the bacterium Streptomyces sp. Mer-2487. The fermentation conditions are optimized to maximize the yield of the compound. The isolation and purification of EM-2487 involve several chromatographic techniques to ensure the purity and potency of the final product .
Industrial Production Methods
The industrial production of EM-2487 follows a similar fermentation process on a larger scale. The fermentation broth is subjected to extraction and purification processes to isolate the active compound. The production process is designed to be scalable and cost-effective, ensuring a consistent supply of high-quality EM-2487 for research and therapeutic use .
Analyse Chemischer Reaktionen
Types of Reactions
EM-2487 undergoes various chemical reactions, including:
Oxidation: EM-2487 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms with different biological activities.
Substitution: EM-2487 can undergo substitution reactions where functional groups are replaced with other groups to modify its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under controlled conditions to achieve substitution reactions.
Major Products Formed
Wissenschaftliche Forschungsanwendungen
EM-2487 hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Modellverbindung zur Untersuchung von antiviralen Mechanismen und zur Entwicklung neuer antiviraler Mittel verwendet.
Biologie: Untersucht auf seine Auswirkungen auf die Virusreplikation und den Genexpressions in verschiedenen biologischen Systemen.
Medizin: Als potenzieller Therapeutikum zur Behandlung von HIV-Infektionen und anderen Viruskrankheiten untersucht.
Industrie: Einsatz bei der Entwicklung von antiviralen Medikamenten und als Referenzverbindung in der pharmazeutischen Forschung
Wirkmechanismus
EM-2487 übt seine antiviralen Wirkungen aus, indem es die Tat-Genprodukte von HIV-1 hemmt. Das Tat-Protein ist für die Transkription des viralen Genoms unerlässlich, und seine Hemmung führt zu einer signifikanten Reduktion der Virusreplikation. EM-2487 unterdrückt selektiv die virale mRNA-Synthese, wodurch die Produktion neuer Viruspartikel verhindert wird .
Wirkmechanismus
EM-2487 exerts its antiviral effects by inhibiting the tat gene products of HIV-1. The tat protein is essential for the transcription of the viral genome, and its inhibition leads to a significant reduction in viral replication. EM-2487 selectively suppresses viral mRNA synthesis, thereby preventing the production of new viral particles .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
K-37: Ein weiteres Fluorochinolon-Derivat mit starken antiviralen Eigenschaften.
Enfuvirtid: Ein Fusionsinhibitor, der in der hoch aktiven antiretroviralen Therapie eingesetzt wird.
Tenofovir: Ein Nukleosid-Reverse-Transkriptase-Inhibitor, der zur Behandlung von HIV und Hepatitis B eingesetzt wird
Einzigartigkeit von EM-2487
EM-2487 ist einzigartig aufgrund seiner selektiven Hemmung der Tat-Genprodukte, die ein neuartiges Ziel für die antivirale Therapie ist. Im Gegensatz zu anderen antiviralen Mitteln, die virale Enzyme oder Strukturproteine ansprechen, greift EM-2487 spezifisch in die virale Genexpression ein und bietet einen neuen Ansatz für die antivirale Behandlung .
Eigenschaften
Molekularformel |
C32H57N5O16P2 |
|---|---|
Molekulargewicht |
829.8 g/mol |
IUPAC-Name |
N-(2-amino-2-oxoethyl)-[2-[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-4,5-dihydroxy-3-(hydroxymethyl)cyclopent-2-en-1-yl]oxy-N-[hydroxy-[methyl(12-methyltridecyl)amino]oxyphosphoryl]phosphonamidic acid |
InChI |
InChI=1S/C32H57N5O16P2/c1-20(2)13-11-9-7-5-4-6-8-10-12-15-35(3)53-55(48,49)37(17-23(33)39)54(46,47)52-30-27(43)25(41)21(18-38)29(30)50-19-22-26(42)28(44)31(51-22)36-16-14-24(40)34-32(36)45/h14,16,20,22,25-28,30-31,38,41-44H,4-13,15,17-19H2,1-3H3,(H2,33,39)(H,46,47)(H,48,49)(H,34,40,45) |
InChI-Schlüssel |
MTKDUTOCKQTOED-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCCN(C)OP(=O)(N(CC(=O)N)P(=O)(O)OC1C(C(C(=C1OCC2C(C(C(O2)N3C=CC(=O)NC3=O)O)O)CO)O)O)O |
Synonyme |
EM 2487 EM-2487 EM2487 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


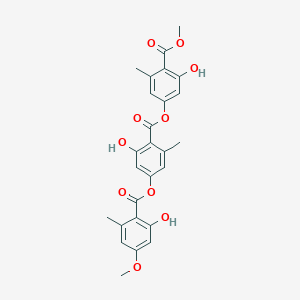
![(2S,3S)-3-{[(2S)-1-{[3-(2-amino-1H-imidazol-4-yl)propyl]amino}-4-methyl-1-oxopentan-2-yl]carbamoyl}oxirane-2-carboxylic acid](/img/structure/B1250857.png)
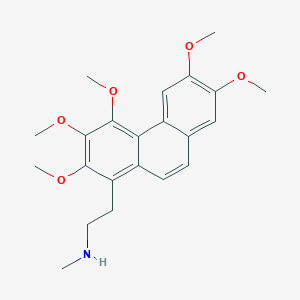

![4-O-[2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-2-methoxy-5-methyl-6-propan-2-yloxan-4-yl] 1-O-[(2-oxo-1,3-dihydropyrrol-5-yl)methyl] (E)-but-2-enedioate](/img/structure/B1250862.png)
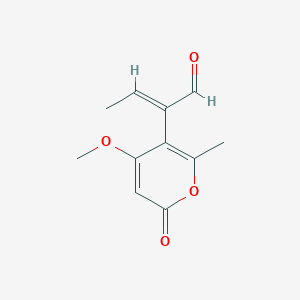
![2-[[(4S)-4-carboxy-4-[[4-[(2,4-diamino-5-chloroquinazolin-6-yl)methylamino]benzoyl]amino]butyl]carbamoyl]benzoic acid](/img/structure/B1250866.png)
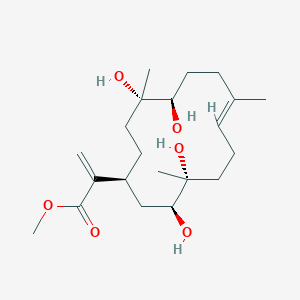
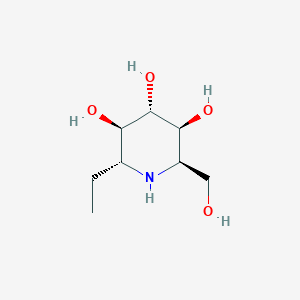

![[(1S,3R,5S,6aS,7R,8R,10S,10aS)-1,3-diacetyloxy-10-hydroxy-7,8-dimethyl-7-[(2E)-3-methylpenta-2,4-dienyl]-1,3,5,6,6a,8,9,10-octahydrobenzo[d][2]benzofuran-5-yl] hexanoate](/img/structure/B1250872.png)
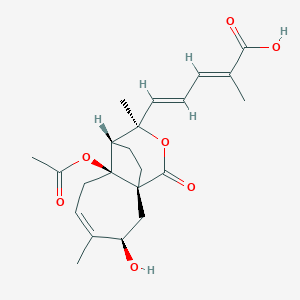
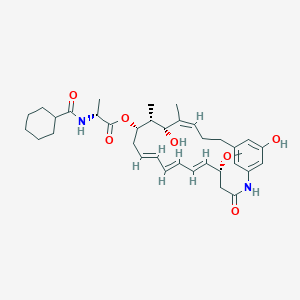
![(2E,4E,6E)-7-[(1S,2R,6R)-4-[[(2E,4E)-5-cyclohexylpenta-2,4-dienoyl]amino]-2-hydroxy-5-oxo-7-oxabicyclo[4.1.0]hept-3-en-2-yl]-N-(2-hydroxy-5-oxocyclopenten-1-yl)hepta-2,4,6-trienamide](/img/structure/B1250878.png)
